molecular formula C5H3Br2NO B189622 2,6-Dibromopyridine 1-oxide CAS No. 25373-69-7

2,6-Dibromopyridine 1-oxide

Cat. No. B189622
CAS RN: 25373-69-7
M. Wt: 252.89 g/mol
InChI Key: YOJAFCXACCYASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09181234B2

Procedure details

To an ice-cold solution of 2,6-dibromopyridine (50 g, 0.21 mol) in trifluoroacetic acid (250 mL) was added 30% H2O2 solution (70 mL) drop wise over 1 h. The reaction mixture was washed, heated to 100° C. for 16 h then cooled to rt, poured into 1.50 L of water and the precipitate filtered. The solid thus obtained (10 g) was the starting material (2,6-dibromopyridine). The filtrate was extracted with dichloromethane (3×1 L) and the combined organic layer was washed with 0.50 M K2CO3 solution (3×500 mL). The organic layer was then dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was treated with hexane then filtered to obtain the desired product as an off white solid (38.50 g, 72% and 90% yield based on the recovery of the starting material).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[OH:9]O>FC(F)(F)C(O)=O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N+:3]=1[O-:9]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
70 mL
Type
reactant
Smiles
OO
Name
Quantity
250 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to rt
ADDITION
Type
ADDITION
Details
poured into 1.50 L of water
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
CUSTOM
Type
CUSTOM
Details
The solid thus obtained (10 g)
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with dichloromethane (3×1 L)
WASH
Type
WASH
Details
the combined organic layer was washed with 0.50 M K2CO3 solution (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with hexane
FILTRATION
Type
FILTRATION
Details
then filtered

Outcomes

Product
Name
Type
product
Smiles
BrC1=[N+](C(=CC=C1)Br)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.